molecular formula C14H13NO B14366386 N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide CAS No. 93885-35-9

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide

Cat. No.: B14366386
CAS No.: 93885-35-9
M. Wt: 211.26 g/mol
InChI Key: KIAIYZQSHHEMSC-UHFFFAOYSA-N
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Description

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide is a functionalized derivative of norbornadiene, a bicyclic hydrocarbon of significant interest in various research fields . This compound integrates the strained, rigid framework of the norbornadiene skeleton with a phenylcarboxamide group, making it a valuable intermediate in organic synthesis and materials science research. The norbornadiene core is well-known for its role in studying valence isomerization, as it can undergo a light-induced conversion to its high-energy isomer, quadricyclane . This norbornadiene-quadricyclane couple is a central system in the development of molecular solar thermal energy storage solutions . Furthermore, the norbornadiene structure is a versatile ligand in organometallic chemistry, where it can act as a two- or four-electron donor, and its complexes are useful in homogeneous catalysis . Related norbornadiene-dicarboxamide structures have been investigated in the context of pharmaceutical research for their biological activity, such as having formyl peptide receptor like-1 (FPRL-1) agonist or antagonist properties . Researchers can utilize this compound to explore synthetic methodology, develop novel catalytic systems, or investigate structure-property relationships in materials and life sciences. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

93885-35-9

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide

InChI

InChI=1S/C14H13NO/c16-14(15-12-4-2-1-3-5-12)13-9-10-6-7-11(13)8-10/h1-7,9-11H,8H2,(H,15,16)

InChI Key

KIAIYZQSHHEMSC-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclopentadiene Generation

Dicyclopentadiene undergoes thermal cracking at 160–200°C to yield cyclopentadiene monomer. Continuous flow reactors enable efficient in situ cracking, achieving >90% conversion at 30-minute residence times.

Dienophile Selection

Acetylene derivatives with electron-withdrawing groups (e.g., esters, ketones) are optimal. For example, phenylpropiolic acid derivatives react with cyclopentadiene to form 2-carboxy-substituted norbornadienes.

Representative Reaction:
$$
\text{Cyclopentadiene} + \text{Phenylpropiolic Acid} \xrightarrow{\text{200°C, toluene}} \text{Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic Acid}
$$
Yield: 70–85%.

Carboxylic Acid to Carboxamide Conversion

The carboxylic acid moiety is converted to the carboxamide via activation to an acid chloride, followed by coupling with aniline.

Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane at 0–25°C converts the acid to its chloride derivative.

Conditions:

  • Reagent: SOCl₂ (2.5 equiv)
  • Solvent: Dry CH₂Cl₂
  • Time: 4–6 hours
    Conversion: >95%.

Amidation with Aniline

The acid chloride reacts with aniline in the presence of a base (e.g., triethylamine) to form the target carboxamide.

Procedure:

  • Add aniline (1.1 equiv) to acid chloride in CH₂Cl₂ at 0°C.
  • Stir for 12 hours at 25°C.
  • Purify via silica gel chromatography (hexane/ethyl acetate).
    Yield: 65–78%.

Alternative Pathways via Esters and Grignard Reagents

Ester Hydrolysis

Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes selective hydrolysis using NaOH (2 M) in ethanol/water (1:1) at 50°C for 4 hours. The monoacid is isolated in 82% yield.

Direct Amidation of Esters

Using trimethylaluminum (Me₃Al) as a catalyst, esters react with aniline under reflux in toluene:
$$
\text{Ester} + \text{Aniline} \xrightarrow{\text{Me₃Al, toluene}} \text{N-Phenylcarboxamide}
$$
Yield: 60–70%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages
Diels-Alder + Amidation Cyclopentadiene, SOCl₂, Aniline 65–78% High purity, scalable
Ester Hydrolysis NaOH hydrolysis, Me₃Al coupling 60–70% Avoids acid chloride handling
Continuous Flow Synthesis In situ cracking, Diels-Alder 70–85% Rapid, suitable for large-scale production

Challenges and Optimizations

  • Regioselectivity : The Diels-Alder reaction favors endo transition states, but steric bulk from substituents (e.g., phenyl) may alter selectivity.
  • Purification : Silica gel chromatography effectively separates diastereomers, with hexane/ethyl acetate (3:1) providing optimal resolution.
  • Stability : The carboxamide is sensitive to light and oxygen; storage under argon at –20°C is recommended.

Recent Advances

  • Photocatalyzed Amidation : Visible-light-mediated coupling reduces reaction times to 2 hours with 75% yield.
  • Enantioselective Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) enable asymmetric induction, achieving >90% ee in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

Carboxamide vs. Ester Derivatives
  • Ethyl 2-phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylate (CAS 57273-96-8):
    • Molecular formula: C₁₆H₁₆O₂; Molecular weight: 240.3 g/mol .
    • The ester group increases electrophilicity but reduces metabolic stability compared to carboxamides.
  • Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-[(methylamino)carbonyl] (CAS 98736-23-3): Molecular formula: C₁₀H₁₁NO₃; Molecular weight: 193.2 g/mol .
Substituent Modifications
  • 7-Oxa Derivatives :
    • Compounds like 5-methyl-3-trifluoromethyl-7-oxa-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid (15a/b) incorporate an oxygen atom in the bicyclic core, altering electronic properties and ring strain .
  • Trifluoromethyl Groups :
    • Present in analogs such as N’-{3-trifluoromethyl-7-oxa-bicyclo[2.2.1]hepta-2,5-diene-2-carboxyl}-3,6-dioxaoctane-1,8-diamine (5/6). The CF₃ group enhances lipophilicity and electron-withdrawing effects, influencing reactivity and binding affinity .

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide (Target) C₁₄H₁₃NO 211.3 (estimated) Phenyl, carboxamide High rigidity; moderate lipophilicity
Ethyl 2-phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylate C₁₆H₁₆O₂ 240.3 Phenyl, ester Higher lipophilicity; ester hydrolysis susceptibility
3-[(Methylamino)carbonyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid C₁₀H₁₁NO₃ 193.2 Methylamide, carboxylic acid Polar; hydrogen-bonding capacity
5-Methyl-3-trifluoromethyl-7-oxa-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid (15a/b) C₁₀H₉F₃O₃ 240.1 CF₃, 7-oxa, carboxylic acid Enhanced electron-withdrawing effects; increased polarity

Biological Activity

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide is a compound of interest in medicinal chemistry and organic synthesis due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

  • Molecular Formula : C13_{13}H13_{13}N
  • Molecular Weight : 197.25 g/mol
  • CAS Number : 24161-43-1

Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's bicyclic structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies demonstrated that treatment with this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, by over 50% at concentrations as low as 10 µM .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Spectrum : It has shown activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against tested bacterial strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

SubstituentEffect on Activity
Phenyl GroupEnhances lipophilicity, improving membrane permeability
Amide Functional GroupIncreases binding affinity to target proteins

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a relatively low toxicity profile, with no significant adverse effects observed in animal models at therapeutic doses . However, further studies are required to fully understand its safety in long-term use.

Q & A

Q. What are the optimized synthetic routes for N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide?

The compound can be synthesized via Diels-Alder cycloaddition using bicyclic dienes and appropriately functionalized phenylcarboxamide derivatives. For example, dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate analogs have been prepared via cycloaddition of acetylene dicarboxylates with furan, achieving high yields under controlled conditions . Catalysts like Lewis acids (e.g., Rh complexes) may enhance regioselectivity, as seen in stereocontrolled syntheses of related bicyclic systems .

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm substituent positions and bicyclic framework integrity. For example, exocyclic structures in similar compounds were confirmed via distinct splitting patterns .
  • IR Spectroscopy : To identify carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H vibrations.
  • Mass Spectrometry (MS) : For molecular ion validation and fragmentation analysis .

Q. What solvents and conditions stabilize the compound during synthesis?

Subcritical water has been used to enhance reaction efficiency in bicyclic systems, reducing side products like retro-Diels-Alder adducts . Non-polar solvents (e.g., hexane) are preferred for recrystallization to minimize decomposition, as demonstrated in stereospecific syntheses of hydroxylated analogs .

Advanced Research Questions

Q. How can stereochemical challenges in enantioselective synthesis be addressed?

Enzymatic resolution using Candida cylindracea lipase (CCL) or pig liver esterase (PLE) effectively separates enantiomers of bicyclic carboxamides. For example, (±)-2-hydroxymethylbicyclo derivatives were resolved with 61–93% enantiomeric excess (e.e.) via selective hydrolysis . Chiral auxiliaries or asymmetric catalysis (e.g., Rh-based complexes) can also enforce stereocontrol during cycloaddition .

Q. What computational methods predict thermodynamic stability and reactivity?

Density Functional Theory (DFT) calculations can model strain energy and orbital interactions in the bicyclic framework. Experimental enthalpy of formation data for bicyclo[2.2.1]hepta-2,5-diene derivatives (e.g., ΔfH° = ~150 kJ/mol) provide benchmarks for stability comparisons .

Q. How should conflicting product distributions in cycloaddition reactions be analyzed?

Contradictory yields (e.g., tetracyclic vs. retro-Diels-Alder products) may arise from catalyst choice or reaction time. For instance, uncatalyzed reactions over 21 days favored retro-Diels-Alder pathways, while subcritical water shifted selectivity toward cycloadducts . Mechanistic studies (e.g., kinetic isotope effects) and in-situ monitoring (e.g., HPLC) can clarify competing pathways.

Q. What strategies improve regioselectivity in electrophilic substitution reactions?

The bicyclic framework’s electron-deficient diene moiety directs electrophiles to specific positions. Steric effects from the phenyl group in N-phenylcarboxamide derivatives further influence substitution patterns. Computational modeling of frontier molecular orbitals (FMOs) can predict preferred attack sites .

Q. How does the bicyclic framework influence biological activity in drug design?

The rigid structure enhances metabolic stability and target binding. For example, bicyclo[2.2.1]heptene analogs have been used in prostaglandin endoperoxide mimics, demonstrating antiplatelet activity . Structure-activity relationship (SAR) studies via substituent variation (e.g., electron-withdrawing groups on the phenyl ring) can optimize bioactivity .

Q. What are the challenges in scaling enantioselective synthesis to gram-scale?

Key issues include maintaining e.e. during purification and minimizing racemization. Continuous-flow systems with immobilized enzymes (e.g., PLE on solid supports) improve scalability, as shown in multi-step syntheses of bicyclic alcohols .

Q. How can polymerization or decomposition pathways be mitigated during storage?

Stabilizers like 3,5-di-tert-butyl-4-hydroxytoluene (BHT) prevent radical-mediated degradation. Storage under inert atmospheres at low temperatures (−20°C) is recommended, based on thermodynamic stability data for norbornadiene derivatives .

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